Myelin Oligodendrocyte Glycoprotein (35-55) (human)

説明

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is a peptide fragment derived from the larger myelin oligodendrocyte glycoprotein. This glycoprotein is a minor component of the myelin sheath, which insulates nerve fibers in the central nervous system. Myelin Oligodendrocyte Glycoprotein (35-55) (human) is known for its role in autoimmune diseases, particularly multiple sclerosis, where it serves as a target for immune responses .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Myelin Oligodendrocyte Glycoprotein (35-55) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Myelin Oligodendrocyte Glycoprotein (35-55) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .

化学反応の分析

Types of Reactions

Myelin Oligodendrocyte Glycoprotein (35-55) (human) can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs for research purposes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions are typically modified versions of the original peptide, which can be used to study structure-function relationships or to develop therapeutic analogs .

科学的研究の応用

Induction of Tolerance

One of the primary applications of Myelin Oligodendrocyte Glycoprotein (35-55) is its ability to induce antigen-specific tolerance. Studies have demonstrated that conjugates of this peptide with mannan can modulate immune responses in EAE models. For instance, a competitive enzyme-linked immunosorbent assay (ELISA) was developed to detect the MOG 35-55 peptide conjugated to mannan, which has shown promise in inhibiting chronic EAE by inducing immune tolerance .

Experimental Autoimmune Encephalomyelitis Models

Myelin Oligodendrocyte Glycoprotein (35-55) has been extensively studied in animal models of EAE, which mimic the pathophysiology of MS. For example, studies have shown that administering oxidized mannan-conjugated MOG 35-55 can protect humanized HLA-DR2b transgenic mice from EAE through both prophylactic and therapeutic applications . This suggests that MOG 35-55 could be developed into a therapeutic agent for MS.

Personalized Therapy for Multiple Sclerosis

Recent findings indicate that Myelin Oligodendrocyte Glycoprotein (35-55) may be utilized as a personalized therapy for MS. The conjugation of MOG 35-55 with mannan has been shown to induce human T-cell tolerance, suggesting its potential use in tailored immunotherapy approaches for patients with MS . This personalized strategy could enhance treatment efficacy and minimize adverse effects.

Clinical Relevance and Immunopathogenesis

Research has focused on understanding the role of antibodies against Myelin Oligodendrocyte Glycoprotein in the immunopathogenesis of inflammatory diseases. Recent studies have highlighted how these antibodies contribute to demyelination and inflammation in MS patients . The immunogenic properties of MOG 35-55 have been confirmed through various experiments demonstrating robust T cell proliferation responses in transgenic mouse models .

Comparative Studies

Comparative studies between rat and human Myelin Oligodendrocyte Glycoproteins have revealed significant differences in their encephalitogenicity and immunogenicity. For instance, while rat MOG 35-55 is highly encephalitogenic, human MOG 35-55 exhibits weaker encephalitogenic properties but still retains immunogenic capabilities . These findings are crucial for developing targeted therapies based on species-specific responses.

Data Table: Summary of Research Findings on Myelin Oligodendrocyte Glycoprotein (35-55)

作用機序

Myelin Oligodendrocyte Glycoprotein (35-55) (human) exerts its effects by acting as an antigen that is recognized by the immune system. In autoimmune conditions like multiple sclerosis, immune cells mistakenly target this peptide, leading to inflammation and demyelination. The peptide interacts with T cells, triggering an immune response that results in the destruction of myelin .

類似化合物との比較

Similar Compounds

Myelin Basic Protein (MBP): Another myelin protein involved in autoimmune responses.

Proteolipid Protein (PLP): A major component of the myelin sheath, also targeted in demyelinating diseases.

Uniqueness

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is unique due to its specific role in the immune response associated with multiple sclerosis. Unlike other myelin proteins, it is highly immunogenic and can induce strong T and B cell responses, making it a valuable tool for studying autoimmune mechanisms and developing targeted therapies .

生物活性

Myelin oligodendrocyte glycoprotein (MOG) is a significant component of the myelin sheath in the central nervous system (CNS). The peptide fragment MOG (35-55) has been extensively studied for its role in autoimmune demyelination, particularly in the context of multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE). This article details the biological activity of MOG (35-55), highlighting its immunogenic properties, mechanisms of action, and implications in disease models.

Overview of MOG (35-55)

MOG (35-55) is a peptide derived from the full-length myelin oligodendrocyte glycoprotein, specifically spanning amino acids 35 to 55. It is recognized as an encephalitogenic epitope, meaning it can induce an immune response leading to CNS inflammation and demyelination. This peptide is pivotal in studies of MS due to its ability to elicit strong T and B cell responses, making it a valuable model for understanding autoimmune processes in demyelinating diseases.

Immunogenicity and Encephalitogenicity

MOG (35-55) has been shown to produce a relapsing-remitting form of neurological disease characterized by extensive plaque-like demyelination, similar to MS pathology. Research indicates that:

- T Cell Activation : MOG (35-55) induces robust activation of both CD4+ and CD8+ T cells. In studies involving mouse models, the peptide stimulated significant proliferation and cytokine production, particularly interferon-gamma (IFN-γ) and interleukin-4 (IL-4) .

- B Cell Responses : The peptide also promotes autoantibody production against MOG, contributing to the pathogenesis observed in MS patients .

The biological activity of MOG (35-55) involves several mechanisms:

- T Cell-Mediated Autoimmunity : Upon administration, MOG (35-55) activates T cells that migrate to the CNS, where they initiate inflammatory processes leading to demyelination. This was demonstrated through EAE models where mice immunized with MOG (35-55) developed clinical symptoms consistent with MS .

- Cytokine Release : Activated T cells release pro-inflammatory cytokines that exacerbate CNS inflammation. Studies show a Th1-skewed response with elevated levels of IFN-γ .

- Dendritic Cell Interaction : Co-administration with other agents like ITE can alter dendritic cell function, promoting tolerance and potentially suppressing disease progression in experimental models .

Experimental Autoimmune Encephalomyelitis (EAE)

EAE serves as a primary model for studying MS, with MOG (35-55) being a standard antigen used to induce disease:

- Study Findings : In one study, non-transgenic mice immunized with MOG (35-55) exhibited significant weight loss and motor deficits starting around day 10 post-immunization. The severity was greater compared to IL-32α transgenic mice, indicating variability in immune responses based on genetic background .

| Parameter | Non-Tg Mice | IL-32α Tg Mice |

|---|---|---|

| Onset of Symptoms | Day 10 | Day 11 |

| Mean Body Weight Change (%) | Greater Loss | Lesser Loss |

| CNPase Expression | Decreased | Not Rescued |

Cytokine Profile Analysis

In another investigation focusing on the cytokine profiles elicited by MOG (35-55):

特性

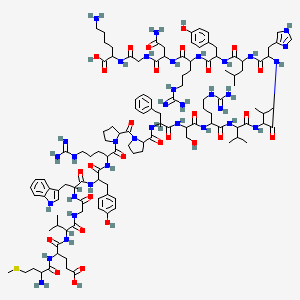

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWEKCSWFQBIT-RVMQXVHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H179N35O28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2592.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。